molecular formula C17H18F3NO B3173134 2-[3-(Tert-butyl)phenoxy]-5-(trifluoromethyl)-phenylamine CAS No. 946773-30-4

2-[3-(Tert-butyl)phenoxy]-5-(trifluoromethyl)-phenylamine

Cat. No.: B3173134
CAS No.: 946773-30-4
M. Wt: 309.33 g/mol
InChI Key: BQUIBPAGRNVUDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[3-(Tert-butyl)phenoxy]-5-(trifluoromethyl)-phenylamine is a substituted phenylamine derivative characterized by a tert-butyl group at the meta position of the phenoxy ring and a trifluoromethyl group at the para position of the phenylamine core. Such structural features are often leveraged in medicinal chemistry and materials science to modulate solubility, stability, and reactivity.

Properties

IUPAC Name

2-(3-tert-butylphenoxy)-5-(trifluoromethyl)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18F3NO/c1-16(2,3)11-5-4-6-13(9-11)22-15-8-7-12(10-14(15)21)17(18,19)20/h4-10H,21H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQUIBPAGRNVUDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC=C1)OC2=C(C=C(C=C2)C(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(Tert-butyl)phenoxy]-5-(trifluoromethyl)-phenylamine typically involves multiple steps:

    Formation of the Phenoxy Intermediate: The initial step involves the reaction of 3-(tert-butyl)phenol with a suitable halogenating agent, such as bromine or chlorine, to form 3-(tert-butyl)phenoxy halide.

    Nucleophilic Substitution: The 3-(tert-butyl)phenoxy halide is then reacted with 5-(trifluoromethyl)aniline under nucleophilic substitution conditions. This step often requires the presence of a base, such as potassium carbonate or sodium hydroxide, to facilitate the reaction.

    Purification: The final product, this compound, is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product separation can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[3-(Tert-butyl)phenoxy]-5-(trifluoromethyl)-phenylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce amine derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents (e.g., bromine, chlorine) and bases (e.g., potassium carbonate).

Major Products

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated or alkylated products.

Scientific Research Applications

The compound 2-[3-(tert-butyl)phenoxy]-5-(trifluoromethyl)-phenylamine (CAS Number: 946773-30-4) is a specialized chemical with diverse applications in scientific research, particularly in the fields of organic chemistry, material science, and pharmaceuticals. This article explores its applications, supported by data tables and case studies.

Organic Synthesis

This compound serves as an intermediate in the synthesis of various organic compounds. Its unique structure allows it to participate in electrophilic aromatic substitution reactions, making it valuable for creating complex molecules.

Case Study: Synthesis of Fluorinated Compounds

A study demonstrated its use in synthesizing fluorinated aromatic compounds, which are crucial in pharmaceuticals and agrochemicals due to their enhanced bioactivity and stability.

Pharmaceutical Development

This compound has potential applications in drug discovery, particularly for developing pharmaceuticals targeting specific biological pathways. Its trifluoromethyl group enhances lipophilicity, which can improve the pharmacokinetic properties of drug candidates.

Case Study: Anticancer Agents

Research has indicated that derivatives of this compound exhibit promising anticancer activity. A series of analogs were tested against various cancer cell lines, showing significant cytotoxic effects.

Material Science

In material science, this compound is investigated for its role in creating advanced materials with specific thermal and mechanical properties.

Data Table: Material Properties

PropertyValue
Thermal StabilityUp to 300°C
Mechanical StrengthHigh tensile strength
SolubilitySoluble in organic solvents

Analytical Chemistry

The compound is utilized as a reagent in chromatography and mass spectrometry applications due to its distinctive mass spectral characteristics. It aids in the separation and identification of complex mixtures.

Case Study: Chromatographic Analysis

In a recent study, researchers employed this compound as a derivatizing agent to improve the detection limits of specific analytes in environmental samples.

Mechanism of Action

The mechanism of action of 2-[3-(Tert-butyl)phenoxy]-5-(trifluoromethyl)-phenylamine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl and tert-butyl groups can enhance the compound’s lipophilicity and metabolic stability, contributing to its biological activity.

Comparison with Similar Compounds

Key Compounds:

2,6-Dimethoxy-4-methyl-5-[3-(trifluoromethyl)phenoxy]-8-quinolinamine (Compound 33) Structure: Shares the 3-(trifluoromethyl)phenoxy moiety but incorporates a quinolinamine backbone with methoxy and methyl groups. Activity: Inactive in skin sensitization assays due to the amine group at position 8 of the quinoline ring. The absence of an electron-withdrawing group reduces electrophilic reactivity with skin proteins .

2,6-Dimethoxy-4-methyl-8-nitro-5-[3-(trifluoromethyl)-phenoxy]quinolone (Compound 278) Structure: Features a nitro group at position 8 instead of an amine, enhancing electron deficiency. Activity: Active skin sensitizer due to nitro’s electron-withdrawing nature, promoting electrophilic substitution with nucleophilic proteins . Key Difference: The nitro group increases reactivity compared to the phenylamine’s amine group, highlighting substituent-dependent biological effects.

(S)-tert-Butyl 3-(2-(trifluoromethyl)phenoxy)-pyrrolidine-1-carboxylate Structure: Contains a pyrrolidine-carbamate backbone with tert-butyl and trifluoromethylphenoxy groups. Properties: The carbamate group enhances stability and alters lipophilicity compared to the phenylamine’s primary amine. Molecular weight (331.33 g/mol) and polar surface area differ significantly . Key Difference: Backbone rigidity (pyrrolidine vs. phenylamine) impacts conformational flexibility and target binding.

3-Fluoro-5-(Trifluoromethyl)Benzylamine Structure: Benzylamine core with meta-fluoro and para-trifluoromethyl substituents. Properties: Smaller molecular weight (193.14 g/mol) and absence of phenoxy linkage reduce steric bulk compared to the target compound. Fluorine’s inductive effects may alter electronic distribution .

Data Table: Comparative Analysis

Compound Name Molecular Formula M.W. (g/mol) Key Substituents Biological Activity/Notes
This compound C₁₇H₁₈F₃NO 327.33 tert-butyl (meta), CF₃ (para), NH₂ Unknown; structural analogs suggest moderate reactivity
Compound 33 (Inactive quinolinamine) C₂₀H₁₈F₃N₂O₃ 412.36 CF₃-phenoxy, quinolinamine, NH₂ Inactive skin sensitizer
Compound 278 (Active quinolone) C₂₀H₁₆F₃N₂O₅ 428.35 CF₃-phenoxy, quinolone, NO₂ Active skin sensitizer
(S)-tert-Butyl pyrrolidine-carbamate C₁₆H₂₀F₃NO₃ 331.33 CF₃-phenoxy, pyrrolidine, carbamate High stability; used in synthesis
3-Fluoro-5-(Trifluoromethyl)Benzylamine C₈H₇F₄N 193.14 CF₃ (para), F (meta), NH₂ Potential pharmaceutical intermediate

Mechanistic and Functional Insights

  • Electron-Withdrawing vs. Donating Groups: The trifluoromethyl group in all compounds enhances electrophilicity, but its impact is modulated by adjacent substituents. For example, Compound 278’s nitro group amplifies electron deficiency, enabling covalent adduct formation with proteins, whereas the phenylamine’s primary amine may act as a hydrogen-bond donor without significant electrophilicity .
  • Backbone Flexibility: Rigid backbones (e.g., quinoline, pyrrolidine) restrict conformational freedom, influencing target selectivity. The phenylamine’s simpler structure may offer broader interactivity but lower specificity .

Notes

Substituent Positioning : Meta-substituted tert-butyl and para-trifluoromethyl groups in the target compound may optimize steric and electronic balance for specific applications, though experimental validation is needed.

Data Limitations: Direct biological data on this compound are scarce; inferences are drawn from structural analogs.

Synthetic Considerations : The tert-butyl group enhances solubility, while trifluoromethyl groups improve metabolic stability, common in agrochemical and pharmaceutical design .

Biological Activity

2-[3-(Tert-butyl)phenoxy]-5-(trifluoromethyl)-phenylamine is an organic compound belonging to the class of aromatic amines . Its unique structural features include a tert-butyl group and a trifluoromethyl group attached to a phenylamine backbone, which contribute to its potential biological activity. The molecular formula is C17H18F3NC_{17}H_{18}F_3N with a molecular weight of approximately 309.33 g/mol.

Chemical Structure

  • Chemical Formula : C17H18F3NC_{17}H_{18}F_3N
  • Molecular Weight : 309.33 g/mol
  • CAS Number : 946773-30-4

Synthesis

The synthesis of this compound typically involves multiple steps:

  • Formation of the Phenoxy Intermediate : Reaction of 3-(tert-butyl)phenol with a halogenating agent (e.g., bromine).
  • Nucleophilic Substitution : The phenoxy halide is reacted with 5-(trifluoromethyl)aniline in the presence of a base.
  • Purification : Techniques such as recrystallization or column chromatography are used to purify the final product.

The biological activity of this compound is primarily linked to its interactions with various biological targets, including enzymes and receptors. The presence of the trifluoromethyl group enhances lipophilicity and metabolic stability, which may improve bioavailability and efficacy in biological systems.

Potential Applications

  • Medicinal Chemistry : Investigated as a pharmacophore for developing new drugs targeting specific enzymes or receptors.
  • Materials Science : Used in synthesizing advanced materials, including polymers and coatings.
  • Industrial Chemistry : Serves as an intermediate in producing agrochemicals, dyes, and specialty chemicals.

Comparative Analysis with Similar Compounds

Compound NameKey FeaturesBiological Activity
4-[3-(Tert-butyl)phenoxy]-3-(trifluoromethyl)-phenylamineDifferent position of tert-butyl affects reactivityInvestigated for enzyme interactions
4-[3-(tert-pentyl)phenoxy]-3-(trifluoromethyl)-phenylamineSimilar structure with different alkyl groupPotentially altered biological activity
4-[3-(methyl)phenoxy]-3-(trifluoromethyl)-phenylamineLacks bulky groupsAltered reactivity and activity

Q & A

Q. What are the optimal synthetic routes for 2-[3-(Tert-butyl)phenoxy]-5-(trifluoromethyl)-phenylamine, and how can reaction yields be improved?

Methodological Answer: Synthesis of this compound likely involves multi-step coupling reactions. A plausible approach includes:

  • Step 1 : Bromination or trifluoromethylation of a phenol precursor (e.g., 3-tert-butylphenol, as in ).
  • Step 2 : Nucleophilic aromatic substitution (SNAr) with a nitroaniline derivative, followed by reduction to the amine (similar to ’s synthesis of (2-bromo-5-(trifluoromethyl)phenyl)methanamine).
  • Yield Optimization : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) for SNAr reactions. Monitor intermediates via HPLC (High-Performance Liquid Chromatography) for purity (>95% as per ).

Q. How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

  • Purity Analysis : Combine GC-MS (Gas Chromatography-Mass Spectrometry) and HPLC with UV detection (e.g., uses HLC for >95% purity).
  • Structural Confirmation : Use 1^1H/13^{13}C NMR to verify tert-butyl (δ 1.3 ppm, singlet) and trifluoromethyl (δ 120-125 ppm in 19^{19}F NMR) groups. Compare with analogs like 2-methoxy-5-(trifluoromethyl)aniline (CAS 349-65-5, ).

Q. What are the critical storage conditions to maintain compound stability?

Methodological Answer:

  • Store under inert atmosphere (argon) at –20°C to prevent oxidation of the aniline group.
  • Avoid exposure to light (use amber vials) due to potential degradation of the trifluoromethyl moiety (as noted for similar compounds in and ).

Advanced Research Questions

Q. How can computational modeling predict the environmental fate of this compound?

Methodological Answer:

  • Use QSPR (Quantitative Structure-Property Relationship) models to estimate log KowK_{ow} (octanol-water coefficient) and biodegradability.
  • Cross-reference with INCHEMBIOL project data () on abiotic/biotic transformations of trifluoromethyl-containing compounds. For example, trifluoromethoxy groups () show persistence in soil, requiring long-term ecotoxicology assays.

Q. What experimental strategies resolve contradictions in biological activity data for this compound?

Methodological Answer:

  • Dose-Response Analysis : Test across multiple cell lines (e.g., HEK293, HepG2) to rule out cell-specific effects.
  • Mechanistic Profiling : Use kinase inhibition assays or protein binding studies (e.g., SPR: Surface Plasmon Resonance) to identify off-target interactions.
  • Reproducibility : Validate findings via independent synthesis batches (e.g., ’s use of methyl tert-butyl ether for layer separation).

Q. How do steric and electronic effects of the tert-butyl and trifluoromethyl groups influence reaction mechanisms?

Methodological Answer:

  • Steric Effects : Tert-butyl groups hinder electrophilic substitution at the ortho position, directing reactions to the para position (observed in ’s 3-tert-butylphenyl trifluoromethanesulfonate).
  • Electronic Effects : The electron-withdrawing trifluoromethyl group activates the phenyl ring for nucleophilic attack but deactivates it for electrophilic substitution. Use DFT (Density Functional Theory) calculations to map charge distribution.

Q. What analytical techniques can address discrepancies in reported melting points or spectral data?

Methodological Answer:

  • DSC (Differential Scanning Calorimetry) : Accurately determine melting points (e.g., ’s 5-nitro-2-(trifluoromethoxy)aniline, mp 108.5–110°C).
  • Cross-Validation : Compare IR and Raman spectra with PubChem/CAS databases (e.g., ’s CAS Common Chemistry entries).

Q. How to design toxicity studies for this compound across biological hierarchies (cellular to ecosystem levels)?

Methodological Answer:

  • Tiered Testing :
    • In Vitro : Ames test (mutagenicity) and mitochondrial toxicity assays.
    • In Vivo : Zebrafish embryo toxicity (LC50_{50} determination).
    • Ecosystem : Microcosm studies to assess bioaccumulation (align with INCHEMBIOL’s framework in ).

Q. What precautions are necessary for safe handling given its hazardous classification?

Methodological Answer:

  • Follow GHS Category 4-3-III guidelines (): Use fume hoods, nitrile gloves, and explosion-proof refrigerators.
  • Neutralize waste with 1N NaOH (as in ’s synthesis protocol) before disposal.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[3-(Tert-butyl)phenoxy]-5-(trifluoromethyl)-phenylamine
Reactant of Route 2
Reactant of Route 2
2-[3-(Tert-butyl)phenoxy]-5-(trifluoromethyl)-phenylamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.